(2s,4r)-5-Hydroxyleucine
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Overview
Description
(2S,4R)-5-Hydroxyleucine is a chiral amino acid derivative with a hydroxyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5-Hydroxyleucine typically involves the stereoselective hydroxylation of leucine derivatives. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve mild temperatures and specific solvents to maintain the integrity of the chiral centers .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered enzymes that can selectively hydroxylate leucine. These methods are advantageous due to their high specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-5-Hydroxyleucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming leucine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto-leucine, while substitution can produce halogenated leucine derivatives .
Scientific Research Applications
(2S,4R)-5-Hydroxyleucine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds .
Mechanism of Action
The mechanism of action of (2S,4R)-5-Hydroxyleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxyproline: Another hydroxylated amino acid with similar stereochemistry.
(2S,4R)-4-Fluoroglutamine: A fluorinated derivative with applications in imaging and diagnostics .
Uniqueness
(2S,4R)-5-Hydroxyleucine is unique due to its specific hydroxylation pattern and chiral centers, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C6H13NO3 |
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Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S,4R)-2-amino-5-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-8)2-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1 |
InChI Key |
SDCAQJCTUOFAKD-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](C(=O)O)N)CO |
Canonical SMILES |
CC(CC(C(=O)O)N)CO |
Origin of Product |
United States |
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